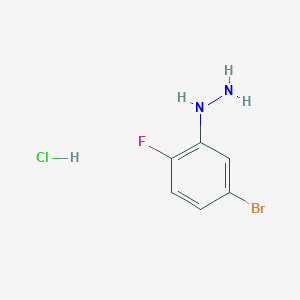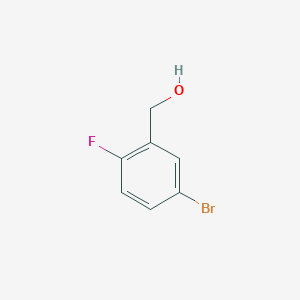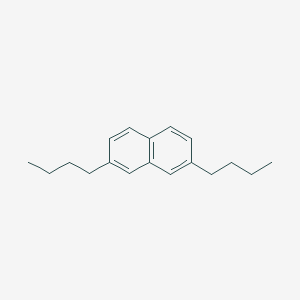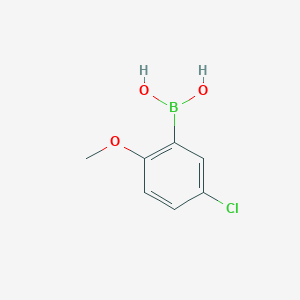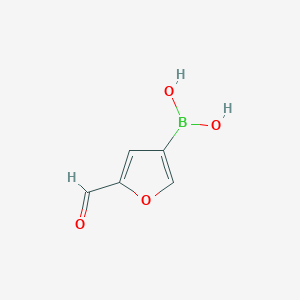
5-Formylfuran-3-boronic acid
Descripción general
Descripción
5-Formylfuran-3-boronic acid is a chemical compound that has been studied for its potential in various organic reactions. It is particularly noted for its role in the formation of functionalized γ-ketoaldehydes and luminescent bicyclic boronates. The compound is characterized by the presence of a formyl group at the 5-position and a boronic acid group at the 3-position on a furan ring.
Synthesis Analysis
The synthesis of functionalized γ-ketoaldehydes from 5-formylfuran-3-boronic acid involves a ring-opening reaction of furfuryl alcohols with boronic acids. This transformation is facilitated by the presence of tartaric acid and occurs under metal-free conditions. The process is notable for its ability to form a new C-C bond at the original C-4 position of the starting furan and can tolerate substitutions at the C-3 and C-4 positions of the furan ring .
Molecular Structure Analysis
The molecular structure of 5-formylfuran-3-boronic acid allows it to participate in the formation of bicyclic boronates. When treated with 2-aminophenol derivatives, a furan ring-opening reaction is involved, leading to the creation of these bicyclic structures. The presence of the boronic acid group is crucial as it favors the ring-opening process .
Chemical Reactions Analysis
5-Formylfuran-3-boronic acid reacts with 2-aminophenol derivatives to produce bicyclic boronates with varying yields depending on the substituents present. Electron-withdrawing substituents tend to result in lower yields. The resulting compounds exhibit significant solvatochromic and luminescent properties, which are influenced by the nature of the substituents. For instance, nitro derivatives show poor absorbance and emission bands .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds derived from 5-formylfuran-3-boronic acid are noteworthy for their photophysical characteristics. These compounds display substantial solvatochromic effects, with changes in color observable in solutions with different solvent polarities and hydrogen bonding capacities. They also exhibit fluorescent properties and have been characterized for their nonlinear optical (NLO) properties, with β values indicating potential applications in optoelectronic materials .
Aplicaciones Científicas De Investigación
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : 5-Formylfuran-3-boronic acid is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The process involves the use of a palladium catalyst and a boron reagent (like 5-Formylfuran-3-boronic acid) under mild and functional group tolerant reaction conditions .
- Results : This method has been successful in creating new carbon-carbon bonds, which is fundamental in the synthesis of many organic compounds .
-
Synthesis of Heterocyclic Compounds
- Field : Organic Synthesis
- Application : 5-Formylfuran-3-boronic acid is used in the synthesis of heterocyclic compounds .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific heterocyclic compound being synthesized .
- Results : The outcomes of these syntheses are new heterocyclic compounds, which have a wide range of applications in fields like pharmaceuticals and materials science .
-
Synthesis of Polymers
- Field : Polymer Chemistry
- Application : 5-Formylfuran-3-boronic acid plays a role in the synthesis of polymers .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific polymer being synthesized .
- Results : The outcomes of these syntheses are new polymers, which have a wide range of applications in fields like materials science and engineering .
-
Synthesis of Nanomaterials
- Field : Nanotechnology
- Application : 5-Formylfuran-3-boronic acid is used in the synthesis of nanomaterials such as carbon nanotubes and graphene .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific nanomaterial being synthesized .
- Results : The outcomes of these syntheses are new nanomaterials, which have a wide range of applications in fields like electronics and materials science .
-
Synthesis of Stable Dye-Sensitized Solar Cells
- Field : Energy Science
- Application : 5-Formylfuran-3-boronic acid is used as a reactant in Suzuki coupling for the synthesis of stable dye-sensitized solar cells .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific design of the solar cell .
- Results : The outcomes of these syntheses are stable dye-sensitized solar cells, which are a type of solar cell with potential for high efficiency and low production costs .
-
Synthesis of Biologically Active Molecules
- Field : Medicinal Chemistry
- Application : 5-Formylfuran-3-boronic acid is used as a reactant in the synthesis of biologically active molecules, including HIF-1 inhibitors, disalicylic acid-furanyl derivatives to inhibit ephrin binding, and HIV-1 integrase inhibitors .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific biologically active molecule being synthesized .
- Results : The outcomes of these syntheses are new biologically active molecules, which have potential applications in the treatment of various diseases .
-
Synthesis of π-Extended Heteroarylfuran Systems
- Field : Organic Chemistry
- Application : 5-Formylfuran-3-boronic acid is used as a bifunctional reagent in the synthesis of π-extended heteroarylfuran systems .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific π-extended heteroarylfuran system being synthesized .
- Results : The outcomes of these syntheses are new π-extended heteroarylfuran systems, which have potential applications in various fields .
-
Synthesis of HIF-1 Inhibitors
- Field : Medicinal Chemistry
- Application : 5-Formylfuran-3-boronic acid is used in the synthesis of HIF-1 inhibitors .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific HIF-1 inhibitor being synthesized .
- Results : The outcomes of these syntheses are new HIF-1 inhibitors, which have potential applications in the treatment of various diseases .
-
Synthesis of Disalicylic Acid-Furanyl Derivatives
- Field : Medicinal Chemistry
- Application : 5-Formylfuran-3-boronic acid is used in the synthesis of disalicylic acid-furanyl derivatives to inhibit ephrin binding .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific disalicylic acid-furanyl derivative being synthesized .
- Results : The outcomes of these syntheses are new disalicylic acid-furanyl derivatives, which have potential applications in the treatment of various diseases .
-
Synthesis of HIV-1 Integrase Inhibitors
- Field : Medicinal Chemistry
- Application : 5-Formylfuran-3-boronic acid is used in the synthesis of HIV-1 integrase inhibitors .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific HIV-1 integrase inhibitor being synthesized .
- Results : The outcomes of these syntheses are new HIV-1 integrase inhibitors, which have potential applications in the treatment of HIV .
-
Synthesis of Glycated Molecules
- Field : Biochemistry
- Application : 5-Formylfuran-3-boronic acid is used in the synthesis of glycated molecules .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific glycated molecule being synthesized .
- Results : The outcomes of these syntheses are new glycated molecules, which have potential applications in various fields .
-
Synthesis of Insulin-Releasing Polymers
- Field : Biomedical Engineering
- Application : 5-Formylfuran-3-boronic acid is used in the synthesis of polymers for the controlled release of insulin .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific insulin-releasing polymer being synthesized .
- Results : The outcomes of these syntheses are new insulin-releasing polymers, which have potential applications in the treatment of diabetes .
-
Synthesis of π-Extended Heteroarylfuran Systems
- Field : Organic Chemistry
- Application : 5-Formylfuran-3-boronic acid is used as a bifunctional reagent in the synthesis of π-extended heteroarylfuran systems .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific π-extended heteroarylfuran system being synthesized .
- Results : The outcomes of these syntheses are new π-extended heteroarylfuran systems, which have potential applications in various fields .
-
Synthesis of Stable Dye-Sensitized Solar Cells
- Field : Energy Science
- Application : 5-Formylfuran-3-boronic acid is used as a reactant in Suzuki coupling for the synthesis of stable dye-sensitized solar cells .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific design of the solar cell .
- Results : The outcomes of these syntheses are stable dye-sensitized solar cells, which are a type of solar cell with potential for high efficiency and low production costs .
-
Synthesis of HIF-1 Inhibitors
- Field : Medicinal Chemistry
- Application : 5-Formylfuran-3-boronic acid is used in the synthesis of HIF-1 inhibitors .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific HIF-1 inhibitor being synthesized .
- Results : The outcomes of these syntheses are new HIF-1 inhibitors, which have potential applications in the treatment of various diseases .
-
Synthesis of Disalicylic Acid-Furanyl Derivatives
- Field : Medicinal Chemistry
- Application : 5-Formylfuran-3-boronic acid is used in the synthesis of disalicylic acid-furanyl derivatives to inhibit ephrin binding .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific disalicylic acid-furanyl derivative being synthesized .
- Results : The outcomes of these syntheses are new disalicylic acid-furanyl derivatives, which have potential applications in the treatment of various diseases .
-
Synthesis of HIV-1 Integrase Inhibitors
- Field : Medicinal Chemistry
- Application : 5-Formylfuran-3-boronic acid is used in the synthesis of HIV-1 integrase inhibitors .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific HIV-1 integrase inhibitor being synthesized .
- Results : The outcomes of these syntheses are new HIV-1 integrase inhibitors, which have potential applications in the treatment of HIV .
Safety And Hazards
Direcciones Futuras
Boronic acids, including 5-Formylfuran-3-boronic acid, are increasingly utilized in diverse areas of research . They are used in various sensing applications, in the synthesis of biologically active molecules, and in the development of therapeutics . The future directions of 5-Formylfuran-3-boronic acid research will likely continue to explore these areas.
Propiedades
IUPAC Name |
(5-formylfuran-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO4/c7-2-5-1-4(3-10-5)6(8)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBSTTPRQPAXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=COC(=C1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80411039 | |
| Record name | 5-Formylfuran-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80411039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formylfuran-3-boronic acid | |
CAS RN |
62306-80-3 | |
| Record name | B-(5-Formyl-3-furanyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62306-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Formylfuran-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80411039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62306-80-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



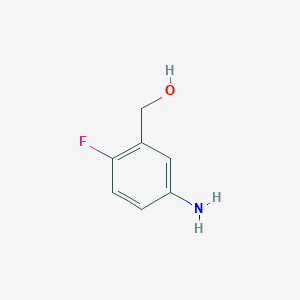
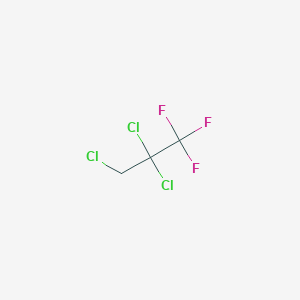
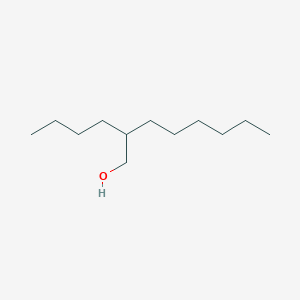
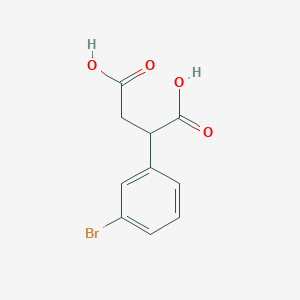

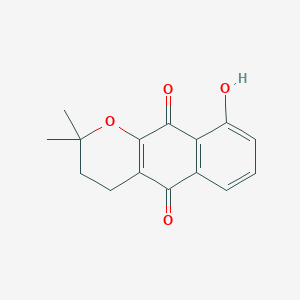
![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)
